molecular formula C12H11N5O B184208 2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one CAS No. 42389-40-2

2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one

Cat. No.: B184208
CAS No.: 42389-40-2
M. Wt: 241.25 g/mol
InChI Key: IPWAAMAWIAQLHF-UHFFFAOYSA-N
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Description

2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one is a chemical compound supplied for scientific research and development purposes. This product is intended for use in controlled laboratory settings by qualified researchers only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to investigate the compound's potential physicochemical properties and biological activity. Specific areas of research interest may include exploring its mechanism of action and applications, which often involve studying its interactions with various biological targets or its role as a building block in synthetic chemistry. Handling should be performed in accordance with applicable laboratory safety standards, making use of appropriate personal protective equipment. The researcher assumes all responsibility for determining the compound's suitability for their specific research objectives and for complying with all local and national regulations regarding its acquisition, use, and disposal.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylamino)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-7-6-10(18)16-11(13-7)17-12-14-8-4-2-3-5-9(8)15-12/h2-6H,1H3,(H3,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWAAMAWIAQLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195194
Record name 4-Pyrimidinol, 2-1H-benzimidazol-2-ylamino)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42389-40-2
Record name 4-Pyrimidinol, 2-1H-benzimidazol-2-ylamino)-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042389402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 42389-40-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinol, 2-1H-benzimidazol-2-ylamino)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one typically involves the condensation of 2-aminobenzimidazole with 6-methyl-4-pyrimidinol under specific reaction conditions. One common method includes:

    Condensation Reaction: The reaction between 2-aminobenzimidazole and 6-methyl-4-pyrimidinol in the presence of a suitable catalyst such as acetic acid or hydrochloric acid.

    Cyclization: The intermediate product undergoes cyclization to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Reactors: Using batch reactors to control reaction conditions precisely.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound also displays antimicrobial activity. Research has shown that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Pesticide Development

The compound's unique structure allows it to function as a potential pesticide. Its ability to disrupt certain biochemical pathways in pests can lead to effective pest control solutions.

Case Study : A research initiative focused on developing eco-friendly pesticides utilized this compound as a base structure for synthesizing new agrochemicals. Field trials indicated a reduction in pest populations without harming beneficial insects.

Polymer Synthesis

In material science, this compound is being explored for its potential use in synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Reference
Polyurethane25030
Epoxy Resin22035

Mechanism of Action

The mechanism of action of 2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.

    Pathways Involved: It can interfere with cellular pathways such as DNA replication, protein synthesis, or signal transduction, resulting in its biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Heteroatoms
This compound Benzimidazolylamino C₁₂H₁₂N₅O Not reported N, N (in benzimidazole)
2-(Benzo[d]thiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one (Compound 5) Benzothiazolylamino C₁₃H₁₂N₄O₂S 288.31 N, S (in benzothiazole)
2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one Benzoxazolylamino C₁₂H₁₀N₄O₂ 242.24 N, O (in benzoxazole)
2-Amino-6-methylpyrimidin-4(1H)-one Amino C₅H₇N₃O 139.14 N

Key Observations:

  • Electron Density : The benzimidazole group provides two nitrogen atoms in the fused ring, enhancing electron density compared to benzothiazole (N and S) or benzoxazole (N and O). This may influence binding affinity in biological systems.

Spectroscopic Differences

  • 1H NMR Data :
    • The benzothiazole analog (Compound 5) exhibits a singlet at δ 5.34 for the pyrimidine C5 proton and amide protons at δ 11.31–11.62, indicative of strong hydrogen bonding .
    • In contrast, derivatives with ethyl groups (e.g., Compound 3b) show quartets (δ 2.32) and triplets (δ 1.05) for alkyl substituents .

Biological Activity

2-(2-Benzimidazolylamino)-6-methylpyrimidin-4(3H)-one is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H12N4O\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}

This structure features a benzimidazole moiety linked to a pyrimidinone core, which is crucial for its biological activity.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.

  • Case Study : A study conducted by researchers assessed the compound against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL .
PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

2. Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its ability to inhibit specific cancer cell lines.

  • Research Findings : A study published in PubMed highlighted that this compound demonstrated significant cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways .
Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20

3. Enzyme Inhibition

The compound's ability to inhibit certain enzymes has been a focal point in understanding its mechanism of action.

  • Enzyme Studies : Research has shown that this compound acts as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition is linked to its potential as an anticancer agent .

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